Ethyl (R)-3-amino-3-methylpentanoate
Description
Ethyl (R)-3-amino-3-methylpentanoate is a chiral ester derivative of pentanoic acid, featuring an amino group and a methyl group at the 3-position of the pentanoate backbone. The (R)-configuration at the stereogenic center (C3) confers specificity in biochemical interactions, making it relevant in pharmaceutical synthesis and enantioselective catalysis.
Key structural attributes:
- Molecular formula: C₈H₁₇NO₂ (estimated based on pentanoate backbone with ethyl ester, amino, and methyl groups).
- Functional groups: Ethyl ester, primary amino, and methyl substituent at C3.
- Stereochemistry: (R)-configuration at C3.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
OXIMBNNQIXGPIY-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)OCC)N |
Canonical SMILES |
CCC(C)(CC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-3-amino-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-amino-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, ®-3-amino-3-methylpentanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-amino-3-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-amino-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl ®-3-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl ®-3-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active ®-3-amino-3-methylpentanoic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Stereochemical Influence
- The (R)-configuration is a common feature in this compound and Ethyl (R)-2-amino-3,3-dimethylbutanoate (). This stereochemistry is crucial for binding to chiral receptors or enzymes, as seen in the latter’s use in peptide synthesis .
Functional Group Effects
- Amino vs. hydroxyl groups: Amino groups (as in the target compound) provide basicity and hydrogen-bonding capacity, whereas hydroxyl groups (as in HMP) offer polarity and acidity. These differences impact solubility and interaction with biological targets.
Research Findings and Implications
- Hypocholesterolemic agents: HMP’s structural similarity to clofibrate (a known peroxisome proliferator) highlights the balance between efficacy (cholesterol reduction) and safety (hepatomegaly). This compound’s lack of aromatic groups may mitigate liver toxicity but requires validation .
- Synthetic accessibility: Ethyl (R)-2-amino-3,3-dimethylbutanoate’s 52% yield via optimized routes () suggests that similar strategies (e.g., enzymatic resolution) could apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
